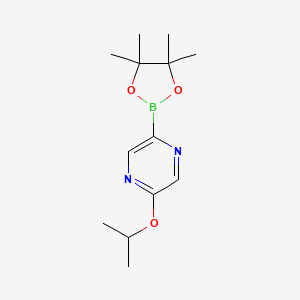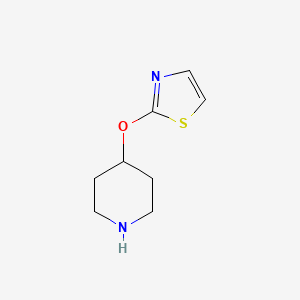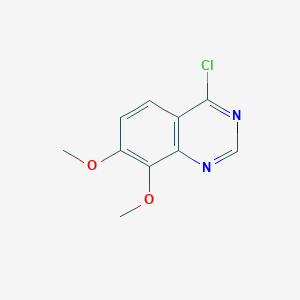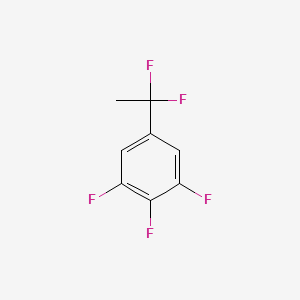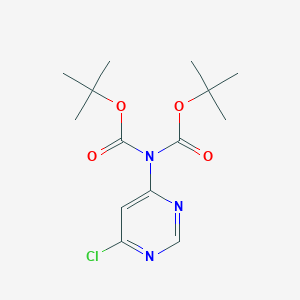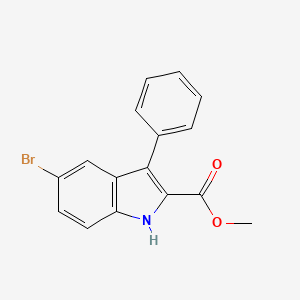
Methyl-5-Brom-3-phenyl-1H-indol-2-carboxylat
Übersicht
Beschreibung
Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by a bromine atom at the 5th position, a phenyl group at the 3rd position, and a methyl ester group at the 2nd position of the indole ring
Wissenschaftliche Forschungsanwendungen
Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-cancer and anti-inflammatory agents.
Biological Studies: Used in the study of indole-based biological pathways and interactions with enzymes and receptors.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Wirkmechanismus
Target of Action
Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate, as an indole derivative, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
The compound’s interaction with its targets leads to a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact mode of action can vary depending on the specific target and the biological context.
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For instance, they have been reported to inhibit, regulate, and/or modulate kinases such as CHK1 and CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Result of Action
The molecular and cellular effects of Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate’s action depend on its specific targets and the biological context. For example, certain indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The action, efficacy, and stability of Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate can be influenced by various environmental factors. For instance, it is soluble in organic solvents such as ethanol, toluene, and dichloromethane, but insoluble in water . It is relatively stable at room temperature but may decompose upon heating or contact with strong acids or bases .
Biochemische Analyse
Biochemical Properties
Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate, have been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in inflammatory processes . Additionally, this compound may interact with viral proteins, exhibiting antiviral properties . The nature of these interactions often involves binding to active sites or allosteric sites on the target biomolecules, leading to inhibition or modulation of their activity.
Cellular Effects
Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . By inhibiting this pathway, Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate can reduce the expression of pro-inflammatory genes. Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and fluxes.
Molecular Mechanism
The molecular mechanism of action of Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it may inhibit COX-2 enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate can modulate gene expression by interacting with transcription factors or signaling molecules, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, prolonged exposure to Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate may result in adaptive cellular responses, such as changes in gene expression or enzyme activity, which can alter its effects.
Dosage Effects in Animal Models
The effects of Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or antiviral activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity, and exceeding this threshold can lead to toxicity.
Metabolic Pathways
Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes may metabolize this compound, leading to the formation of metabolites that are excreted through the liver and kidneys . Additionally, Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate may affect metabolic fluxes by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels.
Transport and Distribution
The transport and distribution of Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution . For instance, it may be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells. Additionally, Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate may accumulate in certain tissues or cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate typically involves the following steps:
Phenylation: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, using phenylboronic acid and a palladium catalyst.
Esterification: The carboxylic acid group at the 2nd position can be esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective and environmentally friendly reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 5-amino-3-phenyl-1H-indole-2-carboxylate.
Reduction: Formation of 5-bromo-3-phenyl-1H-indole-2-methanol.
Oxidation: Formation of 5-bromo-3-phenyl-1H-indole-2-carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-Bromo-1H-indole-2-carboxylate: Lacks the phenyl group at the 3rd position, affecting its biological activity and electronic properties.
Methyl 3-Phenyl-1H-indole-2-carboxylate: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
Methyl 5-Bromo-3-methyl-1H-indole-2-carboxylate: Has a methyl group instead of a phenyl group, altering its steric and electronic properties.
Uniqueness
Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate is unique due to the combination of the bromine atom and phenyl group, which confer distinct reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and advanced materials.
Eigenschaften
IUPAC Name |
methyl 5-bromo-3-phenyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-20-16(19)15-14(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)18-15/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYGIFOXNSWSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451982.png)
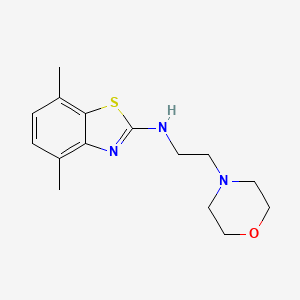
![1-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1451986.png)
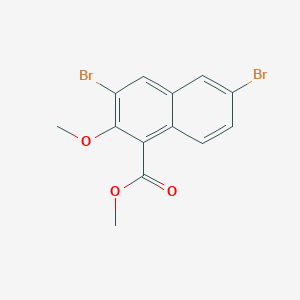
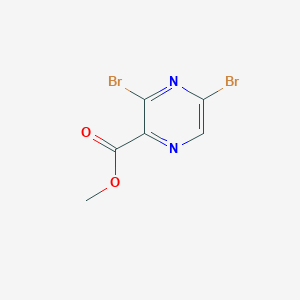
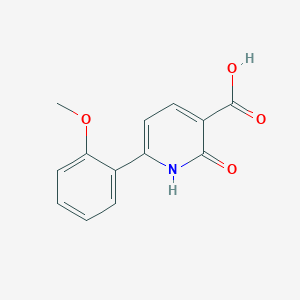
![2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451992.png)
